molecular formula C17H24N2O B5656499 1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine

1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine

Cat. No. B5656499
M. Wt: 272.4 g/mol
InChI Key: XLJRRPSIEOLGNH-RMKNXTFCSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine often involves anionic polymerization techniques or specific catalyzed reactions to incorporate the desired functional groups onto the piperazine backbone. For instance, polymerization processes in the presence of monofunctional or difunctional initiators can lead to polymers with controlled molecular weights and narrow molecular weight distributions, highlighting the precision achievable in synthesizing complex molecules (Xiaoyin Xie & T. Hogen-esch, 1996). Similarly, the Gewald reaction catalyzed by functionalized polyacrylonitrile fibers represents another synthetic route that can be adapted for constructing molecules with piperazine units, showing good to excellent yields and recyclability (Lichao Ma et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms, essential for understanding the chemical behavior of the compound. For example, studies on similar compounds have utilized these methods to confirm the structure and purity of synthesized molecules, laying the groundwork for further chemical and physical property analysis.

Chemical Reactions and Properties

Chemical properties of 1-[3-(4-isopropylphenyl)acryloyl]-4-methylpiperazine derivatives are influenced by both the reactive acryloyl group and the piperazine ring. These functional groups allow for a variety of chemical reactions, including polymerization, cyclization, and complex formation with other molecules. For instance, acryloyl-containing compounds can participate in polymerization reactions to create polymers with specific functionalities and applications in materials science (G. R. Deen et al., 1998).

properties

IUPAC Name

(E)-1-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-14(2)16-7-4-15(5-8-16)6-9-17(20)19-12-10-18(3)11-13-19/h4-9,14H,10-13H2,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJRRPSIEOLGNH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropylphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

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